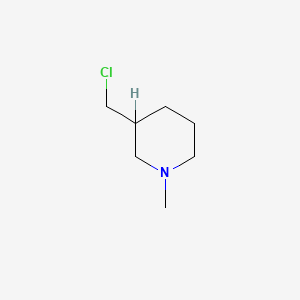

3-(Chloromethyl)-1-methylpiperidine

描述

Contextual Significance in Heterocyclic Chemistry

The significance of 3-(chloromethyl)-1-methylpiperidine in heterocyclic chemistry lies in its dual functionality. The tertiary amine of the piperidine (B6355638) ring offers a basic site and a point for potential quaternization, while the chloromethyl group at the 3-position serves as a reactive electrophilic handle. This combination allows for its incorporation into larger molecules through nucleophilic substitution reactions, making it a valuable building block for creating diverse chemical libraries.

The piperidine moiety itself is a key pharmacophore found in many biologically active natural products and synthetic drugs. Its saturated, six-membered ring structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets such as receptors and enzymes. The N-methyl group influences the compound's basicity and lipophilicity, which can be crucial for its pharmacokinetic profile.

The chloromethyl group is a well-established reactive moiety in organic synthesis. The carbon-chlorine bond can be readily displaced by a variety of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity allows for the straightforward introduction of the 1-methylpiperidin-3-ylmethyl moiety into a wide range of molecular scaffolds. This versatility is a key driver for its use in the synthesis of compounds targeting various biological pathways.

Overview of Research Trajectories for the Chemical Compound

Research involving this compound and its structural analogs is primarily directed towards the synthesis of novel therapeutic agents. The compound serves as a key intermediate in the preparation of molecules with potential activity at various G-protein coupled receptors (GPCRs) and other biological targets.

One prominent research trajectory is the development of muscarinic M1 receptor agonists . The M1 receptor is a validated target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The 1-methylpiperidin-3-ylmethyl scaffold, introduced via this compound, can be found in the structure of potent and selective M1 agonists. For instance, the synthesis of novel 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines as M1 selective muscarinic agonists highlights the utility of 3-substituted piperidine derivatives in this area. nih.gov

Another significant area of investigation is the synthesis of ligands for sigma (σ) receptors . Sigma receptors are implicated in a variety of neurological conditions, including pain, depression, and addiction. Research into dual-acting histamine (B1213489) H3 and sigma-1 receptor ligands has utilized structurally related piperidine derivatives, suggesting a potential application for this compound in the development of novel central nervous system (CNS) therapeutics.

Furthermore, the general reactivity of the chloromethyl group allows for the alkylation of a wide range of nucleophiles, opening up avenues for the synthesis of diverse molecular structures. This includes the preparation of ethers through reaction with phenols and the formation of new carbon-nitrogen bonds by reacting with primary or secondary amines. dtic.mil This fundamental reactivity makes this compound a versatile tool for lead optimization and the exploration of structure-activity relationships (SAR) in drug discovery programs.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound hydrochloride and related compounds.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 66496-82-0 | kcl.ac.uk |

| Molecular Formula | C₇H₁₄ClN · HCl | kcl.ac.uk |

| Molecular Weight | 184.11 g/mol | kcl.ac.uk |

| Appearance | Solid powder | kcl.ac.uk |

| Melting Point | 170-172 °C | kcl.ac.uk |

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-(4-methylbenzyl)piperidine | 7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H) | 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71 | rsc.org |

| 1-(3-methylbenzyl)piperidine | 7.61-7.58 (m, 3H), 7.50-7.44 (m, 4H), 3.77 (s, 1H), 2.70 (s, 1H), 1.89-1.88 (d, 2H), 1.79-1.78 (d, 2H) | 138.55, 137.07, 129.37, 127.95, 127.38, 125.85, 62.94, 53.93, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.57, 24.05, 21.02 | rsc.org |

Structure

3D Structure

属性

IUPAC Name |

3-(chloromethyl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOIFAAVWJZLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967136 | |

| Record name | 3-(Chloromethyl)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52694-50-5 | |

| Record name | 3-(Chloromethyl)-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52694-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-1-methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052694505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Chloromethyl)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-1-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloromethyl 1 Methylpiperidine

Established Synthetic Routes and Reaction Pathways

Established methods for the synthesis of 3-(chloromethyl)-1-methylpiperidine often rely on classical organic reactions, including chloromethylation of pre-existing piperidine (B6355638) structures, conversion of hydroxymethyl precursors, and direct halogenation approaches.

Chloromethylation Strategies for Piperidine Derivatives

Chloromethylation is a versatile method for introducing a chloromethyl group onto an aromatic or heterocyclic ring. The Blanc chloromethylation, a classic example, involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst. google.com This strategy can be adapted for piperidine derivatives.

The process typically involves reacting a suitable piperidine precursor with a source of formaldehyde and hydrogen chloride. google.com The reaction introduces a chloromethyl group onto the piperidine ring. The conditions for this reaction can vary depending on the specific substrate and desired outcome.

Table 1: Reagents and Conditions for Chloromethylation

| Reactants | Catalyst | Solvent | Temperature |

| Piperidine Derivative, Formaldehyde, Hydrogen Chloride | Zinc Chloride | Not specified | Not specified |

Data derived from general principles of chloromethylation reactions.

It is important to note that the regioselectivity of the chloromethylation on a substituted piperidine ring can be a significant challenge, potentially leading to a mixture of products.

Conversion from Hydroxymethyl Precursors via Chlorination

A common and effective method for synthesizing this compound involves the chlorination of its corresponding hydroxymethyl precursor, 3-(hydroxymethyl)-1-methylpiperidine. This transformation can be accomplished using various chlorinating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, as it cleanly converts the hydroxyl group to a chloro group, with the byproducts being gaseous sulfur dioxide and hydrogen chloride. google.com

The reaction of 3-(hydroxymethyl)-1-methylpiperidine with thionyl chloride provides the target compound, this compound hydrochloride. google.com This salt form can then be neutralized to obtain the free base if required.

Table 2: Chlorination of 3-(Hydroxymethyl)-1-methylpiperidine

| Starting Material | Reagent | Product | Molar Ratio (Substrate:Reagent) |

| 3-(Hydroxymethyl)-1-methylpiperidine | Thionyl Chloride | This compound hydrochloride | 1 : 1.1-1.3 |

Data derived from a patent describing a similar synthesis for a pyridine (B92270) derivative. google.com

Other chlorinating agents, such as phosphorus chlorides (e.g., PCl₃, PCl₅) or oxalyl chloride, can also be employed for this conversion, though reaction conditions may need to be adjusted accordingly.

Direct Halogenation Approaches to Substituted Piperidines

Direct halogenation of a substituted piperidine, such as 3-methyl-1-methylpiperidine, presents another potential synthetic route. This approach involves the substitution of a hydrogen atom on the piperidine ring with a halogen. However, controlling the regioselectivity of this reaction can be challenging.

The reaction of benzene (B151609) and its derivatives with halogens like chlorine or bromine typically requires a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, for substitution on the aromatic ring. libretexts.org A similar principle could be applied to the piperidine ring, though the reactivity of the heterocyclic amine would need to be considered. Free-radical halogenation, often initiated by UV light, tends to favor substitution at the methyl group rather than the ring. libretexts.org

Given the potential for multiple products and lack of selectivity, direct halogenation is often a less preferred method for the specific synthesis of this compound compared to the conversion of a hydroxymethyl precursor.

Advanced and Stereoselective Synthesis of this compound

Modern synthetic chemistry often demands control over the three-dimensional arrangement of atoms in a molecule, especially for applications in medicinal chemistry. researchgate.net Therefore, advanced and stereoselective methods for synthesizing chiral piperidine derivatives are of significant interest.

Enantioselective Pathways and Chiral Induction

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. youtube.com This approach can be applied to the synthesis of enantiomerically pure piperidine scaffolds, which can then be further elaborated to yield specific stereoisomers of this compound.

For instance, chiral amino acids or other natural products can serve as the foundation for building the piperidine ring with a defined stereochemistry at the 3-position. nih.govacs.org Once the chiral piperidine core is established, the chloromethyl group can be introduced through methods similar to those described in the established routes, such as the chlorination of a hydroxymethyl precursor. This ensures that the final product is obtained as a single enantiomer.

The development of modular strategies allows for the synthesis of highly substituted chiral piperidines from a common intermediate. nih.govacs.org For example, a scalable synthesis of an orthogonally protected piperidine tricarboxylic acid diester has been developed from a chiral pool starting material. nih.govacs.org This intermediate can then undergo various transformations to introduce the desired substituents with stereocontrol. nih.govacs.org

Table 3: Overview of Chiral Pool Synthesis for Piperidine Scaffolds

| Starting Material Source | Key Synthetic Steps | Advantages |

| Chiral Amino Acids, Natural Products | Asymmetric cyclization, diastereoselective reductions, regioselective functionalization | High enantiomeric purity, access to specific stereoisomers |

This table provides a general overview of the chiral pool strategy. youtube.comnih.govacs.org

The use of chiral pool strategies offers a robust and reliable method for accessing enantiomerically pure this compound, which is crucial for investigating its potential biological activities where stereochemistry plays a critical role.

Asymmetric Catalysis in Piperidine Derivative Synthesis

The generation of specific stereoisomers is a critical aspect of modern pharmaceutical synthesis, and asymmetric catalysis offers a powerful tool for achieving this goal in the synthesis of piperidine derivatives. nih.gov The use of chiral catalysts allows for the direct formation of enantiomerically enriched products from prochiral starting materials, often with high efficiency and selectivity.

Recent advancements have highlighted the utility of various catalytic systems. For instance, iridium-containing cytochrome P450 variants have been successfully employed in the enantioselective cyclopropanation of methylene-substituted saturated heterocycles, including piperidines. acs.org Through directed evolution, variants have been developed that can catalyze these reactions with up to 99% enantiomeric excess (ee). acs.org Another notable approach involves the use of a Cp*Ir complex for the N-heterocyclization of primary amines with diols, yielding a range of cyclic amines, including piperidines, in good to excellent yields. organic-chemistry.org

Furthermore, metal-free catalysis has emerged as a viable alternative. A borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as a hydrogen source provides various piperidines with good cis-selectivity. organic-chemistry.org These examples underscore the diverse and evolving landscape of asymmetric catalysis in the synthesis of complex piperidine structures.

Optical Resolution Techniques for Chiral Intermediates

When a racemic mixture of a chiral intermediate is produced, optical resolution becomes a necessary step to isolate the desired enantiomer. This is particularly relevant in the synthesis of piperidine derivatives where a specific stereoisomer is required for biological activity. google.com Classical resolution by the formation and crystallization of diastereomeric salts remains a widely used and effective technique in the pharmaceutical industry. acs.org

This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. acs.org A case study on a diphenyl-substituted N-methyl-piperazine derivative demonstrated a rational screening approach to optimize this process by evaluating the resolving agent, solvent composition, stoichiometry, and racemate concentration. acs.org

For piperidine alcohols, which are common precursors, resolving agents such as d-10-camphorsulfonic acid and N-acetyl-L-leucine have been successfully employed. google.comgoogleapis.com The choice of resolving agent and crystallization solvent is crucial for achieving high enantiomeric purity and yield. google.comgoogleapis.com For instance, the resolution of 2-piperidin-2-yl ethanol (B145695) has been achieved with d-10-camphorsulfonic acid in ethanol and with N-acetyl-L-leucine in a methanol/tetrahydrofuran (B95107) solvent system. google.com High-performance liquid chromatography (HPLC) with chiral stationary phases, such as cellulose-based columns, also provides a powerful analytical and preparative method for the separation of racemic piperidine derivatives. nih.gov

Diastereoselective Control in Synthetic Transformations

Achieving diastereoselective control is paramount when multiple stereocenters are present in the target molecule. Various strategies have been developed to influence the stereochemical outcome of reactions leading to substituted piperidines.

One effective method involves using a chiral auxiliary, such as an η4-dienetricarbonyliron complex, which can exert complete control over the stereoselectivity of a double reductive amination cascade to form a single diastereoisomeric piperidine product. rsc.org Similarly, the N-tert-butanesulfinylimine group can act as an effective chiral director in the diastereoselective synthesis of densely substituted pyrrolidines, a strategy that can be conceptually extended to piperidine synthesis. acs.org

Negishi cross-coupling reactions have also been shown to be highly diastereoselective for the preparation of substituted piperidines. nih.gov The stereoselectivity can be directed towards either the trans- or cis-2,4-disubstituted products depending on the position of the C-Zn bond relative to the nitrogen atom. nih.gov Furthermore, radical-mediated cyclizations offer another avenue for diastereoselective synthesis. A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and alkenes has been shown to produce polysubstituted piperidines with high diastereoselectivity. nih.gov

Reaction Conditions and Optimization Parameters

The success of any synthetic route hinges on the careful optimization of reaction conditions. Solvent, temperature, pH, and the choice of catalysts and reagents all play a critical role in determining the yield, purity, and stereochemical outcome of the reaction.

Solvent Effects and Reaction Media Influence

The choice of solvent can significantly impact reaction rates, selectivity, and even the feasibility of a particular transformation. In the context of piperidine synthesis, a variety of solvents are employed depending on the specific reaction. For the chlorination of the precursor alcohol, 1-methyl-3-piperidinemethanol (B42729), solvents like dichloromethane (B109758) are commonly used. google.com

In the optical resolution of piperidine intermediates, the solvent system is critical for the successful crystallization of diastereomeric salts. For example, a mixture of tetrahydrofuran (THF) and water was found to be optimal for the resolution of a diphenyl-substituted N-methyl-piperazine derivative. acs.org The use of ionic liquids has also been explored, demonstrating improved yields and product stability in the chlorination of diols compared to reactions in dichloromethane. researchgate.net Furthermore, microwave-assisted synthesis in an alkaline aqueous medium has been shown to be an efficient method for the cyclocondensation of alkyl dihalides and primary amines to form piperidines. organic-chemistry.org

Temperature and pH Control in Synthetic Procedures

Temperature and pH are fundamental parameters that must be precisely controlled to ensure the desired reaction pathway and minimize side reactions. In the synthesis of this compound from 1-methyl-3-piperidinemethanol, the chlorination step is typically performed at a reduced temperature (0-5 °C) initially, followed by warming to room temperature. google.com This temperature control helps to manage the exothermic nature of the reaction and prevent the formation of impurities.

The pH of the reaction medium is particularly important in reactions involving amines. For instance, in the Raschig synthesis of piperidin-1-amine, the pH determines the reactivity of chloramine (B81541), which can act as an aminating, oxidizing, or chlorinating agent. psu.edu The chlorine-transfer reaction between chloramine and piperidine is a significant side reaction that is influenced by pH. psu.edu In the optical resolution of piperidine alcohols, temperature control is crucial for the crystallization process. A typical procedure involves heating to dissolve the diastereomeric salts followed by slow cooling to induce precipitation of the desired salt. google.com

Catalyst Systems and Reagent Selection for Chlorination Reactions

The conversion of the hydroxyl group of 1-methyl-3-piperidinemethanol to a chloride is a key step in the synthesis of this compound. bldpharm.comparchem.com The selection of the chlorinating agent and any associated catalyst is critical for achieving a high yield and purity of the final product.

Commonly used chlorinating agents for this transformation include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and hydrobromic acid (although the latter would produce the bromide). google.com Thionyl chloride is a frequently employed reagent for converting alcohols to alkyl chlorides. google.com The reaction mechanism typically involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

For more complex molecules, milder and more selective chlorinating systems may be necessary. The Appel reaction, which uses a phosphine (B1218219) and a carbon tetrahalide, is a classic method for alcohol chlorination. A catalytic version of this reaction has been developed using benzotrichloride (B165768) as the chlorinating agent and a trioctylphosphane catalyst. researchgate.net Other reagents like the triphenylphosphine/trichloroisocyanuric acid (PPh₃/TCCA) system have also been shown to be effective for the chlorodehydration of alcohols. researchgate.net The choice of reagent often depends on factors such as substrate compatibility, desired reactivity, and safety considerations. acsgcipr.orgnih.gov

Table of Research Findings on Synthetic Methodologies

| Methodology | Key Reagents/Catalysts | Key Findings | Relevant Compounds |

|---|---|---|---|

| Asymmetric Catalysis | Iridium-containing cytochrome P450 variants, Cp*Ir complex, Borane | Enables direct synthesis of enantiomerically enriched piperidine derivatives with high selectivity. acs.orgorganic-chemistry.org | Methylene (B1212753) piperidines, Pyridines |

| Optical Resolution | d-10-Camphorsulfonic acid, N-acetyl-L-leucine | Effective for separating racemic mixtures of chiral piperidine intermediates. google.comacs.orggoogleapis.com | 2-Piperidin-2-yl ethanol, Diphenyl-substituted N-methyl-piperazine |

| Diastereoselective Control | η4-Dienetricarbonyliron complex, N-tert-Butanesulfinylimine, Boronyl radical | Allows for the synthesis of specific diastereomers of polysubstituted piperidines. rsc.orgacs.orgnih.govnih.gov | 3-Aroyl azetidines, Substituted piperidines |

Table of Reaction Condition Parameters

| Parameter | Conditions/Reagents | Influence on Synthesis | Relevant Compounds |

|---|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran/Water, Ionic liquids, Aqueous medium | Impacts reaction rate, selectivity, and crystallization efficiency. organic-chemistry.orgacs.orggoogle.comresearchgate.net | 1-Methyl-3-piperidinemethanol, Diphenyl-substituted N-methyl-piperazine |

| Temperature | 0-5 °C for chlorination initiation, controlled cooling for crystallization | Manages reaction exothermicity and controls crystallization of diastereomeric salts. google.comgoogle.com | 1-Methyl-3-piperidinemethanol, 2-Piperidin-2-yl ethanol |

| pH | Alkaline or acidic conditions | Determines the reactivity of certain reagents and the stability of intermediates. psu.edu | Chloramine, Piperidine |

| Catalyst/Reagent | Thionyl chloride, Phosphorus oxychloride, Appel reaction reagents | Crucial for the efficient and selective conversion of alcohols to chlorides. google.comresearchgate.net | 1-Methyl-3-piperidinemethanol |

Microwave-Assisted Synthetic Approaches for Piperidine Derivatives

The application of microwave irradiation in organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tsijournals.comanton-paar.com In the synthesis of piperidine derivatives, microwave-assisted methods have proven to be particularly effective, offering significant advantages in efficiency and sustainability. tsijournals.commdpi.com

Microwave energy directly heats the reaction mixture through interaction with polar molecules and ions, resulting in rapid and uniform heating that is not dependent on the thermal conductivity of the vessel. anton-paar.com This direct "in-core" heating can lead to reaction rate accelerations of several orders of magnitude. anton-paar.com For the synthesis of piperidine-containing compounds, this translates into dramatically reduced reaction times, from hours or even days to mere minutes. anton-paar.commdpi.com

A key application of microwave-assisted synthesis in this area is the N-alkylation of piperidines. youtube.com For instance, reactions between piperidines and chloroalkanes can be carried out on a solid support like silica (B1680970) under microwave irradiation, achieving nearly quantitative yields in as little as 6 to 10 minutes. youtube.com This methodology offers a rapid and efficient route to various N-substituted piperidines.

Furthermore, microwave technology has been successfully employed for the synthesis of more complex piperidine-containing heterocyclic systems. Studies have shown the efficient synthesis of pyrimidine (B1678525) imines and thiazolidinones incorporating a piperidine moiety under microwave conditions. tsijournals.com Similarly, new acetamide (B32628) derivatives of piperidine have been synthesized with good yields under microwave irradiation, with reaction times reduced from several hours to a few minutes. mdpi.com The use of microwave irradiation not only accelerates the C-N bond formation but can also improve product purity by minimizing the formation of byproducts often associated with prolonged heating. youtube.com

A comparison between conventional heating and microwave-assisted synthesis for piperidine derivatives highlights the significant advantages of the latter.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | anton-paar.commdpi.com |

| Yields | Moderate | Moderate to High/Quantitative | mdpi.comyoutube.com |

| Energy Source | External heat source (e.g., oil bath) | Microwave irradiation | anton-paar.com |

| Product Purity | Often requires extensive purification | Higher purity, reduced byproducts | youtube.com |

| Environmental Impact | Higher energy consumption, potential for more solvent waste | More energy-efficient, aligns with green chemistry principles | tsijournals.comyoutube.com |

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the general principles and successful applications in the synthesis of other substituted piperidines strongly suggest its feasibility and potential benefits. tsijournals.commdpi.comyoutube.com The approach would likely involve the reaction of a suitable precursor, such as 3-(hydroxymethyl)-1-methylpiperidine, with a chlorinating agent under microwave irradiation, potentially leading to a more efficient and rapid synthesis.

Industrial Scale Synthesis Considerations and Process Development

The industrial-scale synthesis of this compound requires careful consideration of factors such as cost-effectiveness, scalability, safety, and environmental impact. Process development focuses on optimizing reaction conditions to maximize yield and throughput while ensuring the final product meets stringent purity specifications. A likely industrial route would involve the chlorination of 3-(hydroxymethyl)-1-methylpiperidine, which itself can be synthesized from precursors like 3-methylpiperidine (B147322). google.com

One of the primary challenges in scaling up the synthesis is managing the exothermic nature of chlorination reactions and controlling the formation of impurities. The choice of chlorinating agent is critical. While agents like thionyl chloride are effective, they can generate corrosive byproducts. chemicalbook.com Process optimization would involve a detailed study of reaction parameters to minimize side reactions and ensure safe operation on a large scale.

Key considerations for the industrial process development for this compound include:

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as 3-methylpiperidine or its precursors, are crucial for the economic viability of the process. google.com

Catalyst Selection and Optimization: For multi-step syntheses, the choice of catalyst can significantly impact reaction efficiency and cost. For example, in the synthesis of 3-methylpiperidine from 2-methyl-1,5-diaminopentane, catalysts such as copper chromite or palladium on alumina (B75360) have been used. google.com The development process would involve screening catalysts to find the most active, selective, and robust option for large-scale production.

Reaction Conditions: Optimizing temperature, pressure, and reaction time is essential for maximizing yield and minimizing byproduct formation. For instance, the synthesis of the related compound 4-Chloro-N-methylpiperidine from N-methylpiperidin-4-ol is carried out at a controlled temperature of 20-40 °C. chemicalbook.com Similar careful temperature control would be necessary for the chlorination step in the synthesis of this compound.

Workup and Purification: Developing an efficient and scalable purification protocol is critical. This may involve distillation, crystallization, or chromatography. The goal is to achieve high purity of the final product while minimizing solvent use and product loss. The synthesis of 4-Chloro-N-methylpiperidine, for example, utilizes distillation under reduced pressure for purification. chemicalbook.com

Process Safety and Environmental Impact: Handling potentially hazardous reagents and byproducts safely is a major consideration. The process should be designed to minimize waste generation and comply with environmental regulations. This includes strategies for recycling solvents and managing effluent streams.

The table below summarizes typical parameters that would be considered in the industrial process development for a compound like this compound, drawing parallels from the synthesis of related piperidine derivatives.

| Parameter | Consideration | Example from Related Syntheses | Reference |

|---|---|---|---|

| Starting Material | 3-(Hydroxymethyl)-1-methylpiperidine or 3-Methylpiperidine | N-methylpiperidin-4-ol for 4-Chloro-N-methylpiperidine synthesis | chemicalbook.com |

| Reagents | Chlorinating agent (e.g., Thionyl chloride), Base (e.g., Triethylamine) | Thionyl chloride and triethylamine (B128534) used in the synthesis of 4-Chloro-N-methylpiperidine | chemicalbook.com |

| Solvent | Inert solvent (e.g., Dichloromethane, Toluene) | Dichloromethane used in 4-Chloro-N-methylpiperidine synthesis | chemicalbook.com |

| Temperature | Controlled to manage exothermicity and selectivity | 20-40 °C for the chlorination of N-methylpiperidin-4-ol | chemicalbook.com |

| Pressure | Typically atmospheric, but can be varied | 0-10 bar for the synthesis of 3-methylpiperidine | google.com |

| Purification | Distillation, Recrystallization | Reduced pressure distillation for 4-Chloro-N-methylpiperidine | chemicalbook.com |

| Yield | Targeting >80% for economic viability | 80% yield reported for 4-Chloro-N-methylpiperidine | chemicalbook.com |

The development of a robust and scalable process for this compound is essential for its availability as a key intermediate in various chemical industries. Optimization of each step, from raw material selection to final purification, is critical to ensure a high-quality, cost-effective, and safe manufacturing process. researchgate.net

Reactivity and Mechanistic Investigations of 3 Chloromethyl 1 Methylpiperidine

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The chloromethyl group in 3-(chloromethyl)-1-methylpiperidine is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reactivity is fundamental to its use as a synthetic intermediate.

Tertiary amines can be alkylated to form quaternary ammonium (B1175870) compounds. wikipedia.org In the case of this compound, which is a tertiary amine, it can undergo quaternization. This reaction, often referred to as the Menschutkin reaction, involves the nucleophilic attack of a tertiary amine on an alkyl halide, resulting in the formation of a quaternary ammonium salt. nih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov These salts are permanently charged, irrespective of the solution's pH. wikipedia.org

Quaternary ammonium salts have various applications, including their use as phase transfer catalysts and as antimicrobial agents. wikipedia.org The synthesis of these compounds is well-documented and can be tailored to produce molecules with specific alkyl chain lengths. wikipedia.org

Table 1: Alkylation and Quaternary Ammonium Salt Formation

| Reactant | Reagent | Product Type | Reaction Type |

| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt | Menschutkin Reaction (SN2) |

The chloromethyl group of this compound readily undergoes substitution reactions with a variety of heteroatom nucleophiles. This allows for the introduction of diverse functional groups, making it a versatile building block in organic synthesis.

Amines: Reaction with primary or secondary amines leads to the formation of new tertiary or quaternary amines, respectively. This is a standard method for constructing more complex amine-containing structures. rsc.org

Thiols: Thiols and their corresponding thiolates are excellent nucleophiles and react with the chloromethyl group to form thioethers. nih.gov The reaction of thiols with alkyl halides is a common method for synthesizing thioethers. nih.gov The reactivity of thiols can be influenced by factors such as steric hindrance and the reaction pH. mdpi.com

Alcohols: Alcohols can act as nucleophiles, particularly in the presence of a base to form the more nucleophilic alkoxide ion. The reaction with this compound would yield an ether. The conversion of alcohols to better leaving groups, such as tosylates, can facilitate substitution reactions. libretexts.org

Azide (B81097): The azide ion (N₃⁻) is a potent nucleophile that reacts with alkyl halides to produce alkyl azides. This reaction is a key step in the synthesis of various nitrogen-containing compounds.

Table 2: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product Functional Group |

| Amine (R₂NH) | Substituted Amine |

| Thiol (RSH) | Thioether |

| Alcohol (ROH) | Ether |

| Azide (N₃⁻) | Alkyl Azide |

Intramolecular Rearrangements and Ring Expansion Pathways

In addition to intermolecular reactions, this compound and related structures can undergo intramolecular rearrangements, leading to the formation of new ring systems.

The nitrogen lone pair in piperidine (B6355638) derivatives can act as an internal nucleophile. In molecules like this compound, this can lead to an intramolecular nucleophilic attack on the chloromethyl carbon, displacing the chloride and forming a strained, three-membered aziridinium (B1262131) ion. stackexchange.com The formation of this ionic species significantly increases the ring strain, making the aziridinium ion highly reactive towards nucleophilic attack. wikipedia.org This process is analogous to the activation of nitrogen mustards, where the formation of an aziridinium ion is a key step. nih.gov The liberated chloride ion can then attack either of the carbons in the aziridinium ring, leading to either the starting material or a rearranged product. stackexchange.com

The formation of an aziridinium ion intermediate can be a key step in ring expansion reactions. The subsequent nucleophilic attack on the aziridinium ion can lead to the formation of a larger ring. For instance, the attack of a nucleophile on one of the carbons of the aziridinium ring can result in the expansion of the six-membered piperidine ring to a seven-membered azepane ring. rsc.org This type of ring expansion strategy has been successfully employed in the stereoselective and regioselective synthesis of various azepane derivatives. rsc.org

Oxidation and Reduction Chemistry of Functional Groups

The functional groups present in this compound can undergo both oxidation and reduction reactions.

Oxidation: The tertiary amine of the piperidine ring can be oxidized to form an N-oxide. Furthermore, oxidation of the piperidine ring itself can lead to the formation of lactams (cyclic amides). For example, the oxidation of 1-methylpiperidine (B42303) derivatives can yield piperidones. researchgate.net The chloromethyl group can also be oxidized, although this is less common.

Reduction: The chloromethyl group can be reduced to a methyl group, which would result in the formation of 3-methyl-1-methylpiperidine. This type of reduction can be achieved using various reducing agents, such as triphenyltin (B1233371) hydride, which is known to reduce (chloromethyl)pyridines. documentsdelivered.com

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Functional Group | Product |

| Oxidation | Tertiary Amine | N-oxide |

| Oxidation | Piperidine Ring | Piperidone (Lactam) |

| Reduction | Chloromethyl Group | Methyl Group |

Organometallic Reagent Formation and Subsequent Transformations

The carbon-chlorine bond in this compound is the primary site of reactivity for the formation of organometallic reagents. These intermediates, once formed, are powerful nucleophiles that can participate in a variety of reactions to create new carbon-carbon bonds.

The preparation of Grignard reagents by the reaction of an organohalide with magnesium metal is a cornerstone of synthetic organic chemistry. sigmaaldrich.com This reaction involves the insertion of magnesium into the carbon-halogen bond, transforming the electrophilic carbon of the halide into a highly nucleophilic carbon in the organomagnesium compound. wikipedia.org For this compound, the corresponding Grignard reagent is (1-methylpiperdin-3-yl)methylmagnesium chloride. riekemetals.com

The synthesis of this Grignard reagent would typically be achieved by reacting this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com It is crucial that the reaction is carried out under strictly anhydrous conditions, as Grignard reagents are highly basic and will react readily with water or other protic solvents, leading to their decomposition. sigmaaldrich.com The presence of the tertiary amine within the this compound molecule could potentially influence the reaction, possibly by coordinating to the magnesium center. The commercial availability of (1-methylpiperdin-3-yl)methylmagnesium chloride indicates that its synthesis is a feasible process. riekemetals.com

Table 1: Reactants for Grignard Reagent Synthesis

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C7H14ClN | Starting Material |

| Magnesium | Mg | Reagent |

Once formed, the Grignard reagent derived from this compound can be utilized in a variety of cross-coupling reactions to form new carbon-carbon bonds. These reactions, often catalyzed by transition metals like palladium or nickel, are fundamental transformations in modern organic synthesis. nih.govbris.ac.uk

A common application of Grignard reagents is in Kumada-type cross-coupling reactions, where the organomagnesium compound is coupled with an organic halide in the presence of a palladium or nickel catalyst. bris.ac.uk For instance, the reaction of (1-methylpiperdin-3-yl)methylmagnesium chloride with an aryl halide could lead to the formation of a 3-benzyl-1-methylpiperidine (B12649036) derivative. The catalytic cycle for such a reaction typically involves oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the Grignard reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst.

The specific conditions for these cross-coupling reactions, including the choice of catalyst, ligands, and solvent, would need to be optimized to achieve high yields and selectivity. The reactivity of the Grignard reagent and the nature of the coupling partner would significantly influence the outcome of the reaction.

Table 2: Potential Cross-Coupling Reaction Components

| Compound Name | Molecular Formula | Role |

|---|---|---|

| (1-Methylpiperdin-3-yl)methylmagnesium chloride | C8H16ClMgN | Nucleophilic Partner |

| Aryl Halide (e.g., Bromobenzene) | C6H5Br | Electrophilic Partner |

| Palladium or Nickel Catalyst | - | Catalyst |

Elimination Reactions and Olefin Formation

In addition to substitution reactions via organometallic intermediates, alkyl halides such as this compound can also undergo elimination reactions to form alkenes. libretexts.org In this process, a base abstracts a proton from a carbon atom adjacent to the carbon bearing the leaving group (the chloride ion), leading to the formation of a double bond.

For this compound, an elimination reaction would result in the formation of 3-methylene-1-methylpiperidine. This reaction is typically promoted by treatment with a strong base. The mechanism of the elimination can proceed through different pathways, such as E1 or E2, depending on the reaction conditions, including the strength of the base, the nature of the solvent, and the temperature. libretexts.org

In an E2 mechanism, the proton abstraction and the departure of the leaving group occur in a single, concerted step. A strong, non-nucleophilic base would favor this pathway. An E1 mechanism, on the other hand, involves the initial formation of a carbocation intermediate, followed by deprotonation. This pathway is more likely under neutral or acidic conditions and with substrates that can form stable carbocations. Given the primary nature of the chloride in this compound, an E2 mechanism is generally more probable with a strong base.

Table 3: Components of Elimination Reaction

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C7H14ClN | Starting Material |

| Strong Base (e.g., Potassium tert-butoxide) | C4H9KO | Reagent |

Applications of 3 Chloromethyl 1 Methylpiperidine As a Building Block in Complex Molecule Synthesis

Role as a Synthetic Intermediate for Nitrogen-Containing Heterocycles

The primary role of 3-(Chloromethyl)-1-methylpiperidine in synthesis is to act as an alkylating agent. The electron-withdrawing chlorine atom makes the adjacent methylene (B1212753) carbon electrophilic and susceptible to nucleophilic attack. This reactivity is widely exploited for the N-alkylation of various nitrogen-containing heterocycles.

The reaction typically involves the nucleophilic substitution of the chloride by a nitrogen atom of a heterocyclic ring. This process is a fundamental method for creating more complex molecules by linking the piperidine (B6355638) unit to other heterocyclic systems. Patents related to the synthesis of novel therapeutic agents describe general methods where a halogenated intermediate, such as this compound, reacts with a nitrogen-containing aromatic heterocycle in a suitable solvent like N,N-dimethylformamide (DMF). googleapis.com This reaction creates a new carbon-nitrogen bond, effectively coupling the two cyclic systems.

A wide variety of nitrogenous heterocycles can be functionalized using this approach. The choice of heterocycle is often dictated by the desired properties of the final compound, particularly in drug discovery programs. google.com Examples of such heterocyclic cores that can be alkylated include imidazoles, pyrazoles, triazoles, and larger systems like indoles and quinolines. googleapis.comgoogle.com

| Starting Heterocycle | Resulting Functionalized Heterocycle | Significance |

|---|---|---|

| Imidazole | 1-(1-Methylpiperidin-3-ylmethyl)-1H-imidazole | Core structure in many antifungal agents and other pharmaceuticals. |

| Pyrazole | 1-(1-Methylpiperidin-3-ylmethyl)-1H-pyrazole | Scaffold for anti-inflammatory and analgesic drugs. |

| 1,2,4-Triazole | 1-(1-Methylpiperidin-3-ylmethyl)-1H-1,2,4-triazole | Key component in various antifungal and antiviral medications. |

| Indole | 1-(1-Methylpiperidin-3-ylmethyl)-1H-indole | Privileged structure in medicinal chemistry with diverse biological activities. |

Utilization in the Construction of Polycyclic Architectures

Beyond simple alkylation, this compound can be envisioned as a key component in the strategic construction of more complex polycyclic and fused heterocyclic systems. This can be achieved through tandem reactions where the initial alkylation is followed by a subsequent intramolecular cyclization step.

For instance, the building block could be reacted with a nucleophile that contains a second reactive site. The resulting intermediate, now bearing the piperidine moiety, could be induced to undergo an intramolecular reaction to form a new ring. Synthetic strategies such as intramolecular 1,3-dipolar cycloadditions are powerful methods for constructing fused heterocyclic systems. researchgate.net In a hypothetical scenario, the piperidine unit could be attached to a molecule designed to generate an azomethine ylide, which could then cyclize onto another part of the molecule, creating a complex polycyclic framework in a highly controlled manner. researchgate.net

Such strategies are at the forefront of modern organic synthesis for creating molecular diversity and accessing novel three-dimensional chemical space, which is highly desirable in drug discovery. The development of synthetic approaches to caged secondary amines and fused tetracyclic heterocycles often relies on intramolecular cycloadditions, highlighting the potential of strategically functionalized building blocks. researchgate.net

Application in the Synthesis of Precursors for Bioactive Molecules

The 1-methylpiperidine (B42303) motif is a common feature in many biologically active compounds, where it can influence properties such as basicity, lipophilicity, and receptor binding. The use of this compound allows for the direct incorporation of this group into potential drug candidates.

Patents for novel angiogenesis inhibitors, which are crucial in cancer therapy, often describe molecular structures where a central aromatic or heteroaromatic core is substituted with various side chains, including nitrogen-containing rings like piperidine. google.comgoogle.com The synthesis of these molecules frequently involves alkylating a core structure with a reagent like this compound to install the desired side chain. googleapis.com The introduction of the 1-methylpiperidin-3-ylmethyl group can be a key step in modulating the pharmacological profile of the parent molecule.

The process typically involves the synthesis of a complex heterocyclic core, which is then functionalized in the final steps. By reacting this core with this compound, chemists can produce a library of compounds for biological screening.

| General Pharmacophore Core | Reaction Type | Resulting Precursor Structure |

|---|---|---|

| Phenol-containing Heterocycle (Ar-OH) | Williamson Ether Synthesis | Ar-O-CH₂-(3-(1-methylpiperidine)) |

| Amine-containing Heterocycle (Ar-NH₂) | N-Alkylation | Ar-NH-CH₂-(3-(1-methylpiperidine)) |

| Thiol-containing Heterocycle (Ar-SH) | S-Alkylation | Ar-S-CH₂-(3-(1-methylpiperidine)) |

Integration into Specialty Chemical and Material Synthesis

The reactivity of this compound also lends itself to applications in materials science and the synthesis of specialty chemicals. The dual functionality—a reactive alkyl chloride and a tertiary amine—makes it a versatile monomer or surface-modifying agent.

In polymer chemistry, this compound could be used to synthesize functional polymers. The chloromethyl group can participate in polymerization reactions or be grafted onto existing polymer backbones, introducing the 1-methylpiperidine moiety. The presence of the tertiary amine group within the polymer side chains can impart specific properties, such as catalytic activity, pH-responsiveness, or the ability to coordinate with metal ions. Such functional polymers are used in a variety of applications, including as catalysts, resins for ion exchange, and coatings.

Furthermore, the tertiary amine of the piperidine ring can be quaternized to form quaternary ammonium (B1175870) salts. If the building block is used to create a larger molecule, subsequent quaternization can lead to the formation of ionic liquids or cationic surfactants. These materials have a wide range of applications, from "green" solvents to components in electrochemical devices and antimicrobial agents. The use of functionalized building blocks is a key strategy in designing and synthesizing materials with tailored properties. scribd.com

Computational and Theoretical Studies on 3 Chloromethyl 1 Methylpiperidine

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

There is a lack of specific DFT studies in the available literature that elucidate the reaction mechanisms involving 3-(Chloromethyl)-1-methylpiperidine. DFT is a powerful tool for investigating reaction pathways, as demonstrated in studies of related heterocyclic systems. For instance, DFT calculations have been successfully applied to understand the conversion of substituted chloromethyl tetrahydrofuran (B95107) derivatives in reactions with trimethylamine (B31210) and to explore cycloaddition reaction mechanisms. researchgate.net These studies typically involve optimizing the geometries of reactants, products, intermediates, and transition states to map out the potential energy surface of a reaction.

In a broader context, DFT is widely used to study mechanisms like SN1, SN2, E1, and E2 in organic chemistry, providing valuable visualizations of transition states and reaction coordinate diagrams. tandfonline.com While it is plausible that the reactivity of the chloromethyl group in this compound proceeds via such established mechanisms, specific DFT calculations detailing the energetics and intermediates for this particular molecule have not been published.

Modeling of Transition States and Energy Barriers

Direct modeling of transition states and the calculation of energy barriers for reactions involving this compound are not found in the reviewed literature. This type of analysis is a standard component of computational reaction mechanism studies. For example, in the study of chloromethyl tetrahydrofuran derivatives, B3LYP and MPW1K level calculations were used to estimate the activation barrier heights, providing insight into reaction kinetics. researchgate.net Similarly, research on other complex organic reactions uses DFT to calculate the energy profiles, identifying the rate-determining steps by locating the highest energy barriers. A study on a microwave-assisted elimination reaction of a related compound, trans-4-(4-fluorophenyl)-3-chloromethyl-1-methylpiperidine, was identified, but it did not include theoretical modeling of the transition states or energy barriers. researchgate.net

Spectroscopic Simulations and Conformational Analysis

While spectroscopic and conformational analyses have been performed on closely related piperidine (B6355638) derivatives, a dedicated study on this compound is absent. For instance, the conformational behavior of N-methylpiperidine has been investigated using methods like DFT-SIC to assign spectroscopic features to specific chair and twist conformers. This research involved mapping the ring-twist coordinate to determine the binding energies of different conformations.

Furthermore, a detailed conformational analysis of (3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, an intermediate in pharmaceutical synthesis, was conducted using vibrational circular dichroism (VCD) spectroscopy combined with ab initio simulations. This study successfully determined that the compound predominantly adopts a chair conformation with equatorial substituents and analyzed the rotational freedom of the hydroxymethyl group. Such an approach, combining experimental spectroscopy with high-level computational simulations, would be invaluable for understanding the conformational landscape of this compound, but this specific research has not been reported.

Analytical Methodologies for Characterization and Purity Assessment in Research Synthesis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of newly synthesized compounds. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. While specific spectral data for 3-(Chloromethyl)-1-methylpiperidine is not extensively published, the expected chemical shifts can be inferred from the analysis of closely related piperidine (B6355638) structures. rsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The N-methyl group would appear as a singlet. The protons on the piperidine ring would present as a series of complex multiplets due to their diastereotopic nature and spin-spin coupling. The chloromethyl (CH₂Cl) protons would likely appear as a doublet, coupled to the adjacent methine proton at the C3 position.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, seven distinct signals are anticipated. The chemical shifts would be characteristic of the N-methyl carbon, the five carbons of the piperidine ring, and the carbon of the chloromethyl group, which would be influenced by the electronegative chlorine atom. rsc.org

Table 1: Predicted NMR Data for this compound Based on Analogous Structures Predicted values are based on typical chemical shifts for substituted piperidine rings and alkyl halides.

| Atom | Spectroscopy Type | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| N-CH₃ | ¹H NMR | ~2.2-2.4 | Singlet |

| CH₂Cl | ¹H NMR | ~3.5-3.7 | Doublet |

| Piperidine Ring H | ¹H NMR | ~1.5-3.0 | Complex Multiplets |

| N-CH₃ | ¹³C NMR | ~46 | |

| CH₂Cl | ¹³C NMR | ~48-50 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, the monoisotopic mass is 147.08148 Da. uni.lu

Electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺) peak. A prominent fragment would be expected from the loss of a chlorine atom or the N-methyl group. Analysis of the isomer 4-(chloromethyl)-1-methylpiperidine (B1628392) shows characteristic fragments for the molecular ion (m/z 163) and the loss of a methyl group (M⁺-CH₃ at m/z 148). A similar pattern would be anticipated for the 3-substituted isomer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula, C₇H₁₄ClN. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Data predicted using CCSbase. uni.lu

| Adduct | m/z (mass/charge ratio) |

|---|---|

| [M]⁺ | 147.08093 |

| [M+H]⁺ | 148.08876 |

| [M+Na]⁺ | 170.07070 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the C-H stretching vibrations of the aliphatic methyl and methylene (B1212753) groups, typically appearing in the 2800-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would be observed in the fingerprint region, usually between 1000 and 1250 cm⁻¹. The C-Cl stretching absorption is expected in the lower frequency region, typically between 600 and 800 cm⁻¹. While not as definitive as NMR or MS for complete structural determination, IR spectroscopy serves as a quick and effective method to confirm the presence of these key functional groups. nist.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Since this compound possesses a chiral center at the C3 position, Vibrational Circular Dichroism (VCD) spectroscopy is a powerful, though specialized, technique for its analysis. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. infim.ro This technique is exceptionally sensitive to the three-dimensional stereochemical structure. researchgate.netrsc.org

For a specific enantiomer of this compound, the VCD spectrum would show a unique pattern of positive and negative bands, which is the mirror image of the spectrum of its opposite enantiomer. By comparing the experimental VCD spectrum with spectra predicted by Density Functional Theory (DFT) calculations for a specific absolute configuration (R or S), the true configuration of the synthesized molecule can be unambiguously determined. mdpi.comresearchgate.net This method has been successfully applied to determine the conformation and absolute configuration of other complex piperidine derivatives. researchgate.net

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and solvents, thereby allowing for purity assessment and monitoring the progress of a chemical reaction.

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary method for assessing the purity of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). rsc.org

A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For structural confirmation, GC is often coupled with a mass spectrometer (GC-MS), which provides mass data for each eluting peak. nih.gov The choice of the capillary column is critical; a non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5MS or HP-5), is typically suitable for this type of analysis. rsc.org The retention time of the compound is a characteristic property under specific GC conditions and is used for its identification, while the peak area corresponds to its relative concentration.

Table 3: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Analysis of Isomeric Chloromethyl-methylpiperidine Based on a method for the isomeric compound 4-(Chloromethyl)-1-methylpiperidine.

| Parameter | Condition |

|---|---|

| Column | DB-5MS (30m x 0.25mm x 0.25µm) |

| Oven Program | 50°C (hold 2 min), then 10°C/min to 250°C (hold 5 min) |

| Carrier Gas | Helium or Nitrogen |

| Detector | Mass Spectrometer (MS) |

| Characteristic m/z | 163 (M⁺), 148 (M⁺-CH₃) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. Its application in the analysis of piperidine derivatives is well-established, offering high resolution and sensitivity for purity assessment.

For the analysis of piperidine-containing compounds, reversed-phase HPLC is a common modality. In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For a compound like this compound, a C18 column is a suitable choice for the stationary phase. sigmaaldrich.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. google.com The proportion of the organic modifier can be adjusted to optimize the retention and separation of the target compound from potential impurities.

Detection is commonly achieved using an ultraviolet (UV) detector. Although piperidine itself lacks a strong chromophore, derivatization with a UV-absorbing agent like benzoyl chloride can be employed to enhance detection sensitivity. google.com The choice of detection wavelength is critical and is typically set at the wavelength of maximum absorbance of the analyte or its derivative, often in the range of 230-260 nm for benzoylated amines. google.com

A typical HPLC method for a related compound, 3-aminopiperidine, involves derivatization followed by analysis on a chiral column with a mobile phase of a phosphate buffer and an organic solvent like isopropanol, methanol, or acetonitrile. google.com The flow rate is generally maintained around 0.8 to 1.0 mL/min, with the column temperature controlled to ensure reproducibility. google.com By comparing the retention time of the main peak in the sample chromatogram to that of a certified reference standard, the identity of this compound can be confirmed. The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of a Piperidine Derivative

| Parameter | Value |

|---|---|

| Column | C18, 5 µm particle size, 15 cm x 4.6 mm sigmaaldrich.com |

| Mobile Phase | Phosphate buffer/Acetonitrile or Methanol google.com |

| Detection | UV at 230-260 nm (after derivatization) google.com |

| Flow Rate | 0.8 - 1.0 mL/min google.com |

| Temperature | Ambient or controlled (e.g., 30°C) google.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of a chemical reaction and for the preliminary assessment of the purity of the synthesized compound. chemguide.co.ukbibliotekanauki.pl It operates on the same principle of differential partitioning as other forms of chromatography. chemguide.co.uk

For the analysis of this compound, a TLC plate coated with silica (B1680970) gel is typically used as the stationary phase. chemguide.co.uk A small spot of the sample, dissolved in a suitable solvent, is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase, ensuring the solvent level is below the baseline. chemguide.co.uk The mobile phase, a solvent or a mixture of solvents, ascends the plate by capillary action, carrying the sample components with it. chemguide.co.uk

The choice of mobile phase is crucial for achieving good separation. For piperidine derivatives, a mixture of a relatively nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is often used. The polarity of the mobile phase is adjusted to obtain a retention factor (Rf) value for the target compound that is ideally between 0.3 and 0.7 for optimal separation and visualization.

Since many piperidine derivatives are not colored, visualization of the separated spots on the TLC plate requires specific techniques. If the compound is UV active, it can be visualized under a UV lamp. chemguide.co.uk For compounds that are not UV active, staining with a visualizing agent is necessary. researchgate.net Common stains for amines include ninhydrin (B49086) (which produces a characteristic color, though it is more effective for primary and secondary amines) or potassium permanganate (B83412) (KMnO4) solution, which reacts with many organic compounds to produce yellow-brown spots on a purple background. researchgate.net Iodine vapor is another general-purpose visualizing agent that can be used. researchgate.net The purity of the sample can be qualitatively assessed by observing the number and intensity of the spots on the developed chromatogram. A pure compound should ideally show a single spot.

Table 2: Typical TLC Conditions for Piperidine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel coated plate chemguide.co.uk |

| Mobile Phase | Mixture of nonpolar and polar organic solvents (e.g., Hexane/Ethyl Acetate) |

| Visualization | UV light (if applicable), Potassium Permanganate stain, or Iodine vapor chemguide.co.ukresearchgate.net |

Techniques for Enantiomeric Purity Determination

For chiral molecules like this compound, determining the enantiomeric purity, often expressed as enantiomeric excess (ee), is of paramount importance, particularly in pharmaceutical applications where different enantiomers can exhibit distinct biological activities. researchgate.net

Chiral Chromatography

Chiral chromatography is the most widely used and effective method for the separation and quantification of enantiomers. mz-at.desigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers of the analyte, leading to different retention times for each enantiomer.

A variety of CSPs are commercially available, with those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives being particularly common and versatile. canberra.edu.aunih.gov For instance, columns with stationary phases such as cellulose tris(3,5-dimethylphenylcarbamate) have proven effective in separating a wide range of chiral compounds, including those with amine functionalities. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The mobile phase in chiral HPLC can be a normal-phase solvent system (e.g., hexane/isopropanol), a polar organic solvent system, or a reversed-phase system (e.g., aqueous buffer/acetonitrile or methanol), depending on the specific CSP and analyte. nih.gov The choice of mobile phase composition, including the type and concentration of any additives (like diethylamine (B46881) for basic compounds), is critical for achieving optimal enantioseparation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For a mixture of two enantiomers, R and S, the enantiomeric excess of the R-enantiomer is calculated as:

ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Table 3: Common Chiral Stationary Phases for Amine Separation

| CSP Type | Chiral Selector Example |

|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) nih.gov |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) mz-at.de |

| Pirkle-type | N-(3,5-dinitrobenzoyl)-L-phenylglycine mz-at.de |

| Cyclodextrin-based | β-Cyclodextrin mz-at.denih.gov |

NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the enantiomeric purity of a chiral compound. Since the NMR spectra of enantiomers in an achiral solvent are identical, a chiral environment must be created to induce chemical shift non-equivalence between the enantiomers. This is typically achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

A chiral derivatizing agent is a chiral molecule that reacts with the enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical and spectroscopic properties, including distinct NMR spectra. For an amine like this compound, a suitable CDA would be a chiral carboxylic acid or its acyl chloride, such as Mosher's acid chloride, which would form diastereomeric amides. fordham.edu In the 1H or 13C NMR spectrum of the resulting diastereomeric mixture, certain signals corresponding to the nuclei near the stereogenic center will appear as two separate sets of peaks. The integration of these non-equivalent signals allows for the quantification of the enantiomeric ratio. fordham.edu

Alternatively, a chiral solvating agent can be used. A CSA is a chiral molecule that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. This interaction can lead to observable chemical shift differences in the NMR spectrum of the analyte's enantiomers. nih.gov For piperidine derivatives, chiral crown ethers have been shown to be effective CSAs. nih.gov The amine is protonated, and the resulting ammonium (B1175870) ion associates with the crown ether, leading to enantiomeric discrimination in the 1H and 13C NMR spectra. nih.gov The magnitude of the chemical shift difference depends on the specific CSA, the analyte, the solvent, and the temperature.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

The development of efficient and innovative synthetic routes to 3-(Chloromethyl)-1-methylpiperidine and its derivatives is paramount for enabling its broader application. Current synthetic approaches often rely on traditional, multi-step procedures. The future of its synthesis lies in the adoption of modern catalytic and process technologies that offer greater efficiency, stereocontrol, and sustainability.

One promising avenue is the application of catalytic enantioselective synthesis . Recent breakthroughs in the asymmetric synthesis of 3-substituted piperidines, utilizing rhodium-catalyzed reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives, offer a template for producing chiral this compound. nih.govacs.orgacs.orgsnnu.edu.cn Future work could focus on adapting these methods, potentially through the use of a suitable boronic acid equivalent bearing a protected chloromethyl group, to achieve high yields and enantioselectivities. nih.govacs.orgacs.orgsnnu.edu.cn Furthermore, chemo-enzymatic strategies, which combine the selectivity of biocatalysts with the efficiency of chemical synthesis, present a powerful tool for the asymmetric dearomatization of activated pyridines to yield stereo-defined piperidines. nih.gov

Organocatalysis also stands out as a key area for future exploration in the synthesis of functionalized piperidines. nih.govacs.orgrsc.org Organocatalytic domino reactions, for instance, have been shown to construct polysubstituted piperidines with excellent enantioselectivity in a single step. nih.govacs.org Research into developing an organocatalytic route to this compound, perhaps through a Michael addition followed by an intramolecular cyclization, could provide a more atom-economical and metal-free alternative to current methods.

The implementation of flow chemistry represents another significant leap forward. nih.govresearchgate.net The use of microfluidic reactors can offer enhanced reaction control, improved safety for handling reactive intermediates, and facile scalability. nih.govresearchgate.net A continuous flow process for the synthesis of this compound could streamline its production, making this valuable building block more readily accessible for research and development.

Finally, the development of modular synthetic approaches is crucial. A recently unveiled method combining biocatalytic C-H oxidation with radical cross-coupling for piperidine (B6355638) synthesis exemplifies this trend. This strategy allows for the late-stage functionalization of the piperidine core, offering a flexible and efficient way to generate a diverse library of derivatives. Applying such a modular strategy to a pre-formed 1-methylpiperidine (B42303) ring could provide a direct and versatile entry to this compound and its analogues.

Expanded Reactivity Profiles

The primary alkyl chloride functionality in this compound makes it a prime candidate for a wide range of nucleophilic substitution reactions. While its reactivity with simple nucleophiles can be inferred from general organic chemistry principles, a systematic exploration of its reaction scope is a critical area for future research.

A key focus should be on understanding its reactivity with a diverse array of nucleophiles . This includes not only common nucleophiles like amines, alcohols, and thiols, but also more complex and sterically hindered reagents. nih.govnih.govresearchgate.netresearchgate.netmdpi.com Mechanistic studies of these reactions would provide valuable insights into the influence of the piperidine ring on the reactivity of the chloromethyl group. researchgate.netnih.govrsc.org For instance, investigating the potential for neighboring group participation by the nitrogen atom could reveal unique reactivity patterns.

Furthermore, the exploration of its reactions with carbon-based nucleophiles is of significant interest for the construction of more complex molecular architectures. This includes reactions with organometallic reagents (e.g., Grignard, organolithium, and organocuprate reagents), enolates, and enamines. Such studies would pave the way for the synthesis of novel piperidine derivatives with extended carbon skeletons, which are often found in biologically active compounds.

The development of catalytic cross-coupling reactions involving the C-Cl bond of this compound is another fertile ground for research. Modern palladium, nickel, and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be adapted to this substrate, enabling the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino groups. This would dramatically expand the accessible chemical space for derivatives of this compound.

Finally, investigating the reactivity of the piperidine ring itself, in concert with transformations at the chloromethyl group, could lead to novel synthetic strategies. For example, reactions that proceed via the formation of a transient iminium ion at the nitrogen atom could influence the reactivity at the 3-position, leading to unique and stereoselective transformations.

Advanced Computational Modeling Applications

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, and its application to this compound can guide and accelerate experimental research.

Density Functional Theory (DFT) calculations can provide fundamental insights into the structural and electronic properties of the molecule. researchgate.net These calculations can be used to determine the preferred conformations of the piperidine ring, the bond dissociation energy of the C-Cl bond, and the distribution of electrostatic potential. This information is crucial for predicting the molecule's reactivity and for understanding the outcomes of its reactions. purdue.edupeerj.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives of this compound. nih.govtandfonline.comnih.govtandfonline.com By correlating structural descriptors with experimental data, QSAR models can guide the design of new compounds with desired properties, thereby reducing the need for extensive and costly experimental screening.